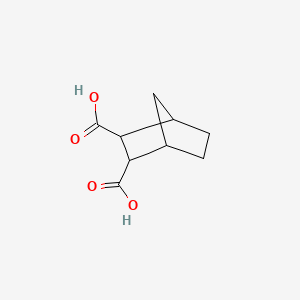

2,3-Norbornanedicarboxylic Acid

Description

Properties

IUPAC Name |

bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O4/c10-8(11)6-4-1-2-5(3-4)7(6)9(12)13/h4-7H,1-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVVOCRBADNIWDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC1C(C2C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90938141 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1724-08-9, 2435-37-2, 27862-85-7, 6343-11-9 | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1724-08-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydronadic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002435372 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1724-08-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC238000 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=238000 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC237999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=237999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC46410 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46410 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90938141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-NORBORNANEDICARBOXYLIC ACID | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Synthesis of Norbornane Dicarboxylic Acid: A Historical and Technical Guide for Scientific Professionals

Abstract

Norbornane dicarboxylic acid and its derivatives represent a critical class of bicyclic compounds that have found extensive applications in polymer chemistry, materials science, and notably, as scaffolds in medicinal chemistry and drug development.[1][2][3] This in-depth technical guide provides a comprehensive overview of the historical development and synthetic methodologies for preparing norbornane dicarboxylic acid. We will delve into the seminal Diels-Alder reaction, which forms the cornerstone of its synthesis, explore the stereochemical nuances that dictate product formation, and present detailed protocols for the synthesis of key isomers. Furthermore, this guide will touch upon alternative synthetic strategies and the significance of these compounds in contemporary research, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of the Norbornane Scaffold

The rigid, bicyclic framework of norbornane imparts unique conformational constraints and stereochemical complexity, making it an attractive scaffold for the design of novel therapeutic agents.[1] The dicarboxylic acid functionalization provides versatile handles for further chemical modifications, enabling the synthesis of a diverse array of derivatives with potential biological activity.[2][4] Understanding the synthetic history and methodologies is paramount for any researcher venturing into the exploration of this privileged structural motif.

The Cornerstone: The Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride

The most historically significant and widely practiced method for synthesizing the precursor to norbornane dicarboxylic acid is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene and maleic anhydride. This reaction, first described in the early 20th century by Otto Diels and Kurt Alder, is a powerful tool for the formation of six-membered rings.[5][6]

Generation of the Diene: The Retro-Diels-Alder Reaction

Cyclopentadiene, the diene in this reaction, is highly reactive and readily dimerizes at room temperature via a self-Diels-Alder reaction to form dicyclopentadiene.[7][8][9] Therefore, a crucial first step in the synthesis is the "cracking" of dicyclopentadiene to generate the monomeric cyclopentadiene. This is achieved through a retro-Diels-Alder reaction, typically by heating the dimer.[8][9]

Experimental Protocol: Cracking of Dicyclopentadiene

Objective: To generate monomeric cyclopentadiene from its dimer.

Materials:

-

Dicyclopentadiene

-

Fractional distillation apparatus

-

Heating mantle

-

Ice bath

Procedure:

-

Assemble a fractional distillation apparatus.

-

Charge the distillation flask with dicyclopentadiene.

-

Heat the flask using a heating mantle to a temperature sufficient to induce the retro-Diels-Alder reaction (typically around 170-190°C).[8]

-

Collect the monomeric cyclopentadiene, which distills at a much lower temperature (boiling point ~41°C), in a receiver flask cooled in an ice bath to prevent re-dimerization.[7][9]

-

The freshly distilled cyclopentadiene should be used immediately for the subsequent reaction.[7]

The Cycloaddition: Formation of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

The reaction between cyclopentadiene and maleic anhydride is highly exothermic and proceeds readily to form the bicyclic adduct, cis-norbornene-5,6-dicarboxylic anhydride.[5][7] A key feature of this reaction is its high stereoselectivity.

Stereochemical Considerations: The Endo Rule

The Diels-Alder reaction between cyclopentadiene and maleic anhydride predominantly yields the endo isomer.[5][10][11] This preference, often referred to as the "Alder endo rule," is attributed to secondary orbital interactions between the developing pi system of the diene and the carbonyl groups of the dienophile in the transition state. Although the exo isomer is thermodynamically more stable, the endo product is formed faster under kinetic control.[10][12]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

Objective: To synthesize the endo anhydride via a Diels-Alder reaction.

Materials:

-

Freshly distilled cyclopentadiene

-

Maleic anhydride

-

Ethyl acetate

-

Erlenmeyer flask

-

Ice bath

Procedure:

-

Dissolve maleic anhydride in ethyl acetate, gently warming if necessary.[7][9]

-

Cool the mixture in an ice bath.

-

Slowly add the freshly prepared cyclopentadiene to the cold maleic anhydride solution with swirling. The reaction is exothermic, and a white precipitate of the product will form.[7]

-

Allow the reaction to proceed in the ice bath for a period of time to ensure complete reaction.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/ligroin).[7] The expected melting point of the pure endo product is approximately 164-165°C.[13]

Hydrolysis to cis-Norbornene-5,6-endo-dicarboxylic Acid

The final step to obtain the dicarboxylic acid is the hydrolysis of the anhydride.[14][15][16] This is typically achieved by heating the anhydride in the presence of water.[7][13] The reaction proceeds via nucleophilic attack of water on one of the carbonyl carbons of the anhydride ring, leading to its opening.[15][17]

Experimental Protocol: Hydrolysis of the endo-Anhydride

Objective: To synthesize cis-norbornene-5,6-endo-dicarboxylic acid.

Materials:

-

cis-Norbornene-5,6-endo-dicarboxylic anhydride

-

Distilled water

-

Erlenmeyer flask

-

Hot plate

Procedure:

-

Place the endo-anhydride in an Erlenmeyer flask with distilled water.[7][13]

-

Heat the mixture to boiling with swirling. The anhydride will melt and then gradually dissolve as it hydrolyzes.[7]

-

Continue heating until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature. The dicarboxylic acid will crystallize.

-

Cool the flask in an ice bath to maximize crystal formation.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold water.

-

Dry the product. The expected yield is typically high.[18]

The Exo Isomer: A Tale of Two Stereoisomers

While the endo isomer is the kinetically favored product of the Diels-Alder reaction, the exo isomer is the thermodynamically more stable product.[10][12] The synthesis of the exo isomer is of significant interest as it can exhibit different reactivity and lead to derivatives with distinct properties.[12][19]

Thermal Isomerization of the Endo-Anhydride

The most common method for obtaining the exo isomer is through the thermal isomerization of the more readily available endo isomer.[12][20][21] By heating the endo-anhydride to high temperatures (typically 190-220°C), a retro-Diels-Alder reaction can occur, followed by a re-cycloaddition to form the more stable exo product.[12][20]

Experimental Protocol: Synthesis of cis-Norbornene-5,6-exo-dicarboxylic Anhydride

Objective: To synthesize the exo anhydride via thermal isomerization.

Materials:

-

cis-Norbornene-5,6-endo-dicarboxylic anhydride

-

High-temperature reaction vessel

-

Heating apparatus

Procedure:

-

Place the endo-anhydride in a suitable reaction vessel.

-

Heat the anhydride to approximately 220°C for several hours.[20]

-

Cool the reaction mixture. The product will solidify.

-

The crude exo-anhydride can be purified by recrystallization, for example, from benzene.[20] The melting point of the exo isomer is around 141°C.[20]

The Trans Isomer: Introducing Fumaric Acid

The synthesis of trans-5-norbornene-2,3-dicarboxylic acid is achieved by replacing maleic anhydride (a cis-dienophile) with fumaric acid (a trans-dienophile) in the Diels-Alder reaction with cyclopentadiene.[22][23] The stereochemistry of the dienophile is retained in the product, leading to the formation of the trans diacid.[23]

Experimental Protocol: Synthesis of trans-5-Norbornene-2,3-dicarboxylic Acid

Objective: To synthesize the trans diacid.

Materials:

-

Freshly distilled cyclopentadiene

-

Fumaric acid

-

Water

-

Three-neck flask with reflux condenser and addition funnel

Procedure:

-

In a three-neck flask, suspend fumaric acid in water.[22]

-

Add the freshly prepared cyclopentadiene dropwise to the stirred suspension.[22]

-

Gently heat the mixture to around 70°C under reflux.[22]

-

Continue heating until the cyclopentadiene phase disappears.

-

Cool the reaction mixture to 0°C to precipitate the product.

-

Collect the product by suction filtration, wash with ice-cold water, and dry.[22]

Alternative Synthetic Routes

While the Diels-Alder reaction is the dominant synthetic strategy, other methods have been explored for the synthesis of related dicarboxylic acids, which can provide insights into alternative approaches. For instance, the oxidative cleavage of norbornene using reagents like ruthenium(III) chloride and sodium periodate can yield cis-1,3-cyclopentanedicarboxylic acid, a related structure.[24]

Visualization of Synthetic Pathways

To better illustrate the core synthetic pathways discussed, the following diagrams outline the key transformations.

Caption: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Acid.

Caption: Synthesis of exo-Anhydride and trans-Diacid.

Comparative Data

| Compound | Synthesis Method | Key Reagents | Typical Yield | Melting Point (°C) |

| cis-Norbornene-5,6-endo-dicarboxylic Anhydride | Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride | High | 164-165[13] |

| cis-Norbornene-5,6-endo-dicarboxylic Acid | Hydrolysis | endo-Anhydride, Water | ~92%[18] | 185-189 |

| cis-Norbornene-5,6-exo-dicarboxylic Anhydride | Thermal Isomerization | endo-Anhydride | Moderate | 141[20] |

| trans-5-Norbornene-2,3-dicarboxylic Acid | Diels-Alder Reaction | Cyclopentadiene, Fumaric Acid | ~57%[23] | 88[22] |

Conclusion

The synthesis of norbornane dicarboxylic acid is a classic yet continually relevant area of organic chemistry. The Diels-Alder reaction provides a robust and efficient entry point to the endo isomer, which can be further transformed into the corresponding dicarboxylic acid or isomerized to the exo form. The ability to access different stereoisomers, including the trans diacid, underscores the versatility of this synthetic platform. For researchers in drug development and materials science, a thorough understanding of these foundational synthetic routes is indispensable for the rational design and synthesis of novel norbornane-based molecules with tailored properties and functions.

References

-

SYNTHESIS OF cis-NORBORNENE-5,6,-endo-DICARBOXYLIC ANHYDRIDE - AWS. [Link]

-

Synthesis of Cis-Norbornene-5,6,-Endo-Dicarboxylic Anhydride | PDF | Distillation - Scribd. [Link]

-

Experiment 5 cis-Norbronene-5,6-endo-dicarboxylic acid by Diels-Alder Reaction - Part A. [Link]

-

Synthesis of cis-NORBORNENE-5, 6-endo-dicarboxylic anhydride - Studypool. [Link]

-

The Diels-Alder Reaction. [Link]

-

The Direct Diels-Alder Synthesis of Derivatives of 7-Oxo-5-Norbornene-2-Carboxylic Acid. [Link]

-

Hydrolysis of Endo-Norbornene-5,6-cis-Dicarboxylic Anhydrid - Prezi. [Link]

-

Hydrolysis of Anhydrides: Lab Procedure & Questions - Studylib. [Link]

-

The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. [Link]

-

3009 Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene. [Link]

-

CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX. [Link]

-

Give a detailed mechanism (show electron flow) for the hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride. | Homework.Study.com. [Link]

-

Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. [Link]

-

Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - EduBirdie. [Link]

-

ENDO EXO STORY…….cis-norborene-5,6-endo-dicarboxylic anhydride | ORGANIC CHEMISTRY SELECT. [Link]

-

Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments. [Link]

-

Stereo-Selective Synthesis of 5-Norbornene-2-exo-carboxylic Acid—Rapid Isomerization and Kinetically Selective Hydrolysis - Scirp.org. [Link]

-

Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene - Edusprouts. [Link]

-

Question: CHE 211L Topics to be covered in the Introduction Section for Expt. 48.3 Hydrolysis of cis-norbornene-5,6-endo-dicarboxylic anhydride to the dicarboxylic acid. Introduction - Chegg. [Link]

-

Diels-Alder Reaction Synthesis Guide | PDF | Chemical Compounds | Organic Chemistry. [Link]

-

One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature a. [Link]

-

Solved Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic | Chegg.com. [Link]

-

HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed. [Link]

-

Esterification of 5-Norbornene-2,3-Dicarboxylic Anhydride under Titanium Catalyst. [Link]

-

The Diels Alder Reaction - The synthesis of cis-Norbornene-5,6-endo-carboxylic anhydride. [Link]

-

Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing). [Link]

-

Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride - PrepChem.com. [Link]

-

Mechanism of the Thermal Isomerization of 5-Norbornene-2,3-endo-Dicarboxylic Anhydride - SemOpenAlex. [Link]

-

1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. [Link]

-

Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. [Link]

-

Show how norbornane can be prepared from cyclopentadiene. | Study Prep in Pearson+. [Link]

- US3320267A - 2, 3-dicarboxylic acid and derivatives of norbornanes and the corresponding norbornenes - Google P

-

Norbornane-endo-cis-2,3-dicarboxylic acid | Request PDF - ResearchGate. [Link]

Sources

- 1. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US3320267A - 2, 3-dicarboxylic acid and derivatives of norbornanes and the corresponding norbornenes - Google Patents [patents.google.com]

- 5. studypool.com [studypool.com]

- 6. unwisdom.org [unwisdom.org]

- 7. chem.latech.edu [chem.latech.edu]

- 8. alfa-chemistry.com [alfa-chemistry.com]

- 9. The Diels-Alder Reaction [cs.gordon.edu]

- 10. revroum.lew.ro [revroum.lew.ro]

- 11. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]

- 12. www2.latech.edu [www2.latech.edu]

- 13. sitesmedia.s3.amazonaws.com [sitesmedia.s3.amazonaws.com]

- 14. studylib.net [studylib.net]

- 15. homework.study.com [homework.study.com]

- 16. Solved CHE 211L Topics to be covered in the Introduction | Chegg.com [chegg.com]

- 17. prezi.com [prezi.com]

- 18. Synthesis of cis-Norbornene-5,6-endo-Dicarboxylic Acid Lab Report - Edubirdie [edubirdie.com]

- 19. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 20. prepchem.com [prepchem.com]

- 21. metaphactory [semopenalex.org]

- 22. Making sure you're not a bot! [oc-praktikum.de]

- 23. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 24. benchchem.com [benchchem.com]

A Technical Guide to the Discovery and Stereochemical Elucidation of 2,3-Norbornanedicarboxylic Acid Isomers

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a comprehensive overview of the discovery, synthesis, and stereochemical characterization of 2,3-norbornanedicarboxylic acid isomers. Designed for professionals in research and drug development, this document delves into the fundamental principles and practical methodologies that underpin the study of these crucial bicyclic compounds.

Introduction: The Significance of the Norbornane Scaffold

The norbornane framework, a bridged bicyclic hydrocarbon, represents a unique and rigid molecular architecture that has found widespread application in medicinal chemistry and materials science.[1] Its conformational rigidity allows for the precise spatial arrangement of functional groups, a critical factor in the design of bioactive molecules and advanced polymers. The isomers of this compound, in particular, serve as versatile building blocks, with their stereochemistry profoundly influencing the properties and reactivity of their derivatives.

The Genesis of Norbornane Isomers: The Diels-Alder Reaction

The primary route to the norbornane core and its derivatives is the Nobel Prize-winning Diels-Alder reaction, a powerful [4+2] cycloaddition between a conjugated diene and a dienophile.[2][3] The reaction of cyclopentadiene with maleic anhydride is a classic and highly efficient example, yielding cis-norbornene-5,6-dicarboxylic anhydride.[4] This reaction is known for its high degree of stereoselectivity, a direct consequence of the concerted mechanism and the specific geometry of the transition state.[5]

The Endo Rule and Kinetic vs. Thermodynamic Control

A key feature of the Diels-Alder reaction between cyclopentadiene and maleic anhydride is the preferential formation of the endo adduct.[2][6] This phenomenon, often referred to as the "endo rule," is a result of secondary orbital interactions between the developing π-system of the diene and the carbonyl groups of the dienophile in the transition state.[6] This interaction stabilizes the endo transition state, making it the kinetically favored product.[6]

However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[7][8] Consequently, at higher temperatures, the initially formed endo adduct can undergo a retro-Diels-Alder reaction and re-form as the more stable exo isomer, demonstrating a classic case of kinetic versus thermodynamic control.[7][9]

The subsequent hydrolysis of the anhydride precursor yields the corresponding endo- and exo-2,3-norbornanedicarboxylic acids. It is also important to note that the hydrogenation of the double bond in the norbornene ring system leads to the saturated norbornane derivatives.

Synthesis and Isomerization: A Practical Approach

The synthesis of this compound isomers begins with the Diels-Alder reaction of cyclopentadiene and maleic anhydride to produce cis-5-norbornene-endo-2,3-dicarboxylic anhydride. This is typically followed by isomerization to the exo form and subsequent hydrolysis to the dicarboxylic acids.

Experimental Protocols

Protocol 1: Synthesis of cis-5-Norbornene-endo-2,3-dicarboxylic Anhydride [10]

-

In a suitable reaction vessel, dissolve maleic anhydride in ethyl acetate.[10]

-

Add an equal volume of hexane to the solution.[10]

-

Cool the mixture in an ice bath and slowly add freshly distilled cyclopentadiene.[10]

-

Allow the reaction to proceed, during which a white precipitate of the endo anhydride will form.[3]

-

Collect the product by filtration and wash with cold hexane.[10]

-

The product can be purified by recrystallization.

Protocol 2: Isomerization to cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride [10][11]

-

Heat the endo anhydride at a high temperature (e.g., 190-220°C) for several hours.[9][11]

-

Alternatively, microwave irradiation of the endo isomer in a high-boiling solvent like toluene can achieve the isomerization more rapidly.[10][12]

-

Cool the reaction mixture to induce crystallization of the exo product.[11]

-

Purify the exo anhydride by recrystallization from a suitable solvent such as benzene.[11]

Protocol 3: Hydrolysis to 2,3-Norbornanedicarboxylic Acids

-

Dissolve the respective anhydride (endo or exo) in water, often with the addition of a catalytic amount of acid (e.g., sulfuric acid).

-

Heat the mixture to facilitate the hydrolysis of the anhydride ring.

-

Upon cooling, the corresponding dicarboxylic acid will crystallize out of the solution.

-

Collect the acid by filtration and dry thoroughly.

Stereochemical Elucidation: The Power of NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive tool for distinguishing between the exo and endo isomers of this compound and its derivatives.[13] The rigid bicyclic framework results in distinct chemical shifts and coupling constants for the protons and carbons in each isomer.

Key Spectroscopic Differentiators

The primary distinguishing features in the ¹H NMR spectra are the chemical shifts of the protons at the 2 and 3 positions. In the exo isomer, these protons are in a more sterically crowded environment and typically appear at a lower field (deshielded) compared to the endo isomer.[8] Conversely, the protons of the methylene bridge (C7) often show a greater difference in chemical shift in the endo isomer.

Two-dimensional NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), provide unambiguous proof of stereochemistry.[12][13] In the endo isomer, a NOE correlation is observed between the protons at C2/C3 and the nearby bridgehead protons. In the exo isomer, these protons show a correlation with the protons on the etheno bridge.[12]

¹³C NMR spectroscopy also provides valuable information. The chemical shift of the C7 carbon is particularly sensitive to the stereochemistry at the 2 and 3 positions, often appearing at a different chemical shift in the exo and endo isomers.[8]

| Spectroscopic Feature | endo-Isomer | exo-Isomer | Reference |

| ¹H NMR: H2/H3 Chemical Shift | Higher field (more shielded) | Lower field (deshielded) | [8] |

| ¹³C NMR: C7 Chemical Shift | Distinct chemical shift | Different distinct chemical shift | [8] |

| NOESY Correlation | H2/H3 to bridgehead protons | H2/H3 to etheno bridge protons | [12][13] |

Visualizing the Core Concepts

To further clarify the relationships and processes described, the following diagrams are provided.

Caption: Diels-Alder reaction of cyclopentadiene and maleic anhydride.

Caption: Isomerization from the kinetic to the thermodynamic product.

Caption: Hydrolysis of the anhydride to the dicarboxylic acid.

Applications in Drug Development and Beyond

The well-defined stereochemistry of this compound isomers makes them valuable starting materials in the synthesis of complex molecules.[13] They are used in the preparation of pharmaceuticals, where the rigid scaffold can serve as a template to orient pharmacophoric groups in a specific three-dimensional arrangement, enhancing binding affinity and selectivity for biological targets.[13][14]

Beyond pharmaceuticals, these compounds and their derivatives are employed in the synthesis of high-performance polymers, resins, and other advanced materials.[14][15] The choice of the exo or endo isomer can significantly impact the physical and chemical properties of the resulting materials, such as thermal stability and mechanical strength.[16]

Conclusion

The discovery and characterization of this compound isomers are rooted in the fundamental principles of the Diels-Alder reaction and stereochemistry. A thorough understanding of the synthesis, isomerization, and spectroscopic analysis of these compounds is essential for researchers and scientists in drug development and materials science. The ability to selectively prepare and definitively identify the exo and endo isomers provides a powerful tool for the rational design of novel molecules with tailored properties and functions.

References

- The Chemistry Space. (n.d.). What is the mechanism and stereochemistry involved in the Diels-Alder reaction between cyclopentadiene and maleic anhydride? Quora.

- Anonymous. (2024, April 6). Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction.

- Schleyer, P. von R. (1964). Torsional Effects in Polycyclic Systems. II. The Stereochemistry of Attack and Departure in Norbornane Derivatives. Journal of the American Chemical Society.

- Kim, H. J., et al. (n.d.). Stereochemical Elucidation of Norbornene Derivatives Synthesized as Leukotriene D4 Receptor Antagonists. Taylor & Francis Online.

- Anonymous. (n.d.). 14. The Diels-Alder Cycloaddition Reaction.

- Anonymous. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride.

- Li, H., et al. (2024, September 1). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature and appropriate pressure. ResearchGate.

- Bocelli, G. (1990). Stereochemistry of rings. XVII. Norbornane derivatives. 1. 2-(p-Methoxyphenyl)-3-phenylbicyclo[2.2.1]heptane (I) and 2-(p-nitrophenyl). Acta Crystallographica Section C: Crystal Structure Communications.

- Anonymous. (n.d.). Diels-Alder - Endo and Exo adducts. ChemTube3D.

- Li, H., et al. (2024, September 7). One-pot synthesis of 5-norbornene-2,3-dicarboxylic anhydride with high exo/endo ratio in a microreactor under high temperature a.

- Cortes, S. (2020, April 22). 9.2: Stereochemistry of the Reaction. Chemistry LibreTexts.

- Anonymous. (n.d.). Synthesis of exo-cis-5-norbornene-2,3-dicarboxylic anhydride. PrepChem.com.

- Anonymous. (n.d.). Norbornene Derivatives in Advanced Synthesis: The Role of Dicarboxylic Anhydrides.

- Sannikov, O., et al. (2020, October 26). Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II). Journal of Laboratory Chemical Education.

- Wikipedia. (n.d.). Bicyclic molecule.

- Anonymous. (2025, November 5). Applications of Norbornene Carboxylic Acid in Advanced Materials.

- Stille, J. K., & Stinson, D. L. (n.d.). The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride.

- ChemicalBook. (n.d.). CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis.

- Anonymous. (n.d.). CLARIFICATION OF STEREOCHEMISTRY ASPECTS FOR N-HYDROXY-5-NORBORNENE-2,3-DICARBOXIMIDE DERIVATIVES AND ELUCIDATION OF THEM BY EX.

- Poos, G. I. (1967). U.S. Patent No. 3,320,267. Google Patents.

- Anonymous. (n.d.). Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization. Polymer Chemistry (RSC Publishing).

- PubChem. (n.d.). Norbornane-endo-cis-2,3-dicarboxylic acid.

- Anonymous. (2019, February 27). What would the product of a dicarboxylic acid (cis-5-norbornene-endo-2,3-dicarboxylic acid) be with additions of sulphuric acid and water? Quora.

- Anonymous. (n.d.). Method of separating stereoisomers of norbornene, dicarboxylic acid having norbornane structure, or derivative thereof. Google Patents.

- The Royal Society of Chemistry. (n.d.). Supporting Information Experimental.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound.

- ChemicalBook. (n.d.). 5-Norbornene-2,3-dicarboxylic acid(3813-52-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-Norbornene-2,3-dicarboxylic acid - Optional[13C NMR] - Spectrum.

- PubChem. (n.d.). This compound.

Sources

- 1. Bicyclic molecule - Wikipedia [en.wikipedia.org]

- 2. community.wvu.edu [community.wvu.edu]

- 3. unwisdom.org [unwisdom.org]

- 4. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 5. thechemistryspace.quora.com [thechemistryspace.quora.com]

- 6. chemtube3d.com [chemtube3d.com]

- 7. www2.latech.edu [www2.latech.edu]

- 8. revroum.lew.ro [revroum.lew.ro]

- 9. researchgate.net [researchgate.net]

- 10. CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE synthesis - chemicalbook [chemicalbook.com]

- 11. prepchem.com [prepchem.com]

- 12. Introducing Complex NMR Mixtures at the Undergraduate Level: Isomerization, Separation and Analysis of the Diels-Alder Adducts from the Reaction of Methylcyclopentadiene and Maleic Anhydride (Part II) [article.sapub.org]

- 13. tandfonline.com [tandfonline.com]

- 14. nbinno.com [nbinno.com]

- 15. nbinno.com [nbinno.com]

- 16. Investigation of exo- and endo-isomers of 5-norbornene-2,3-dicarboxylic anhydride in ethylene copolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

fundamental properties of 2,3-Norbornanedicarboxylic Acid

An In-Depth Technical Guide to the Fundamental Properties of 2,3-Norbornanedicarboxylic Acid

Introduction

This compound, a saturated bicyclic dicarboxylic acid, represents a cornerstone molecule in various fields of chemical science. Its rigid, strained bicyclo[2.2.1]heptane framework imparts unique stereochemical properties and reactivity, making it a valuable building block in polymer chemistry, materials science, and drug development. The molecule exists primarily as two stereoisomers, the endo and exo forms, each possessing distinct physical and chemical characteristics that dictate their specific applications.

This guide provides a comprehensive technical overview of this compound, intended for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physicochemical properties, synthesis and purification, spectroscopic and thermal analysis, and key applications, with a focus on the practical insights and causal relationships that govern its behavior.

Molecular Structure and Stereochemistry

The defining feature of this compound is its bicyclic structure, which forces the cyclohexane ring into a rigid boat conformation. The two carboxylic acid groups are attached to adjacent carbons (C2 and C3), and their spatial orientation relative to the six-membered ring defines the two primary diastereomers:

-

endo-2,3-Norbornanedicarboxylic Acid: Both carboxylic acid groups are oriented on the same side of the six-membered ring as the one-carbon bridge (C7). This arrangement results in significant steric hindrance.

-

exo-2,3-Norbornanedicarboxylic Acid: Both carboxylic acid groups are oriented on the opposite side of the six-membered ring from the one-carbon bridge. The exo isomer is the thermodynamically more stable of the two due to reduced steric strain.

The interconversion between the endo and exo isomers can be achieved through heating, typically with a strong acid catalyst like hydrochloric acid, which facilitates epimerization to the more stable exo form.

Caption: Stereoisomers of this compound and their interconversion.

Physicochemical Properties

The distinct stereochemistry of the endo and exo isomers directly influences their physical properties. The greater stability and different crystal packing of the exo isomer lead to a higher melting point. These properties are summarized below.

| Property | endo-2,3-Norbornanedicarboxylic Acid | exo-2,3-Norbornanedicarboxylic Acid |

| Synonyms | cis-5-Norbornene-endo-2,3-dicarboxylic acid (anhydride precursor) | cis-5-Norbornene-exo-2,3-dicarboxylic acid (anhydride precursor) |

| CAS Number | 3853-88-1 | 2748-86-9 |

| Molecular Formula | C₉H₁₂O₄ | C₉H₁₂O₄ |

| Molecular Weight | 184.19 g/mol | 184.19 g/mol |

| Appearance | White crystalline powder | White crystalline powder |

| Melting Point | 180-185 °C | 190-195 °C |

| Solubility | Soluble in hot water, ethanol, acetone | Slightly soluble in hot water; soluble in ethanol, acetone |

| pKa | pKa₁ ≈ 4.3, pKa₂ ≈ 5.8 | pKa₁ ≈ 4.5, pKa₂ ≈ 6.0 |

Synthesis and Purification

The most common and efficient synthesis of this compound originates from the Diels-Alder reaction between cyclopentadiene and maleic anhydride. This reaction kinetically favors the formation of the endo anhydride adduct, cis-5-Norbornene-endo-2,3-dicarboxylic anhydride. Subsequent hydrolysis of this anhydride yields the endo-dicarboxylic acid. The exo isomer is then typically obtained by epimerization of the endo form.

Caption: General synthesis workflow for this compound isomers.

Experimental Protocol: Synthesis of endo- and exo-2,3-Norbornanedicarboxylic Acid

This protocol outlines the synthesis starting from the commercially available endo-anhydride.

Part A: Hydrolysis to endo-2,3-Norbornanedicarboxylic Acid

-

Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, add 10.0 g of cis-5-Norbornene-endo-2,3-dicarboxylic anhydride.

-

Hydrolysis: Add 100 mL of deionized water. The anhydride is sparingly soluble initially.

-

Heating: Heat the mixture to a gentle reflux using a heating mantle. The solid will gradually dissolve as it hydrolyzes to the dicarboxylic acid. Continue refluxing for 30-45 minutes to ensure complete conversion.

-

Causality: Heating provides the activation energy for the nucleophilic attack of water on the anhydride carbonyls, leading to ring opening.

-

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath for 20-30 minutes to maximize crystallization.

-

Isolation: Collect the white crystalline product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold deionized water.

-

Drying: Dry the product in a desiccator or a vacuum oven at a moderate temperature (e.g., 60-70 °C). The expected yield is typically >90%.

Part B: Isomerization to exo-2,3-Norbornanedicarboxylic Acid

-

Setup: In a 100 mL round-bottom flask with a reflux condenser, place 5.0 g of the dried endo-2,3-norbornanedicarboxylic acid.

-

Acidification: Add 25 mL of concentrated hydrochloric acid.

-

Heating for Epimerization: Heat the mixture to reflux. The isomerization process is driven by the formation of the thermodynamically more stable exo product. The progress can be monitored by periodically taking small aliquots and measuring the melting point. Reflux for 2-4 hours.

-

Causality: The acidic conditions facilitate the reversible opening and closing of the anhydride ring (or a related intermediate), allowing for epimerization at one of the chiral centers until the more stable exo configuration is reached.

-

-

Isolation: Cool the reaction mixture in an ice bath. The exo isomer, being less soluble in the acidic solution, will precipitate.

-

Purification: Collect the crude exo-acid by vacuum filtration. Recrystallize the product from water to obtain pure exo-2,3-norbornanedicarboxylic acid.

-

Drying: Dry the purified crystals as described in Part A.

Chemical Reactivity and Applications

The reactivity of this compound is dominated by its two carboxylic acid groups. These groups can undergo standard reactions such as esterification, amidation, and reduction. A key reaction is dehydration back to the corresponding anhydride, which is particularly facile for the endo isomer due to the proximity of the carboxyl groups.

This versatile reactivity makes it a valuable monomer in polymer synthesis, particularly for high-performance polyesters and polyamides. The rigid norbornane backbone introduces thermal stability, high glass transition temperatures (Tg), and improved mechanical properties to the resulting polymers.

Caption: Application of this compound in polymer synthesis.

Key Application Areas:

-

Polymers and Materials Science: Used as a monomer to synthesize specialty polymers with high thermal stability and specific optical properties. The norbornane structure provides a rigid element in the polymer backbone.

-

Medicinal Chemistry: The rigid scaffold is used as a building block in drug design to control the conformation of molecules, which is crucial for binding to biological targets. It can serve as a constrained analog of succinic acid.

-

Ligand Synthesis: The dicarboxylic acid functionality makes it an excellent candidate for the synthesis of ligands for metal-organic frameworks (MOFs) and coordination complexes.

Safety and Handling

This compound is generally considered to be an irritant. Standard laboratory safety precautions should be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses or goggles, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse thoroughly with water. Use in a well-ventilated area or a fume hood.

-

Storage: Store in a cool, dry place in a tightly sealed container to prevent moisture absorption.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information.

Conclusion

This compound is a molecule of significant academic and industrial interest, primarily due to the unique properties conferred by its rigid bicyclic structure. The distinct characteristics of the endo and exo isomers allow for tailored applications, from the synthesis of high-performance polymers to the design of conformationally constrained pharmaceuticals. A thorough understanding of its stereochemistry, reactivity, and synthesis is crucial for leveraging its full potential in scientific research and development.

References

-

Olah, G. A., & Surya Prakash, G. K. (2009). Carbocation Chemistry. John Wiley & Sons. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 9439, endo-Norbornene-2,3-dicarboxylic acid. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 67333, exo-5-Norbornene-2,3-dicarboxylic acid. [Link]

-

American Chemical Society. (n.d.). This compound. SciFinder. [Link]

An In-depth Technical Guide to the Stereochemistry of Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

Introduction

The bicyclo[2.2.1]heptane, commonly known as the norbornane, is a rigid, strained bridged-ring hydrocarbon that serves as a foundational scaffold in medicinal chemistry, polymer science, and materials research. Its conformational rigidity makes it an excellent template for holding functional groups in well-defined spatial orientations, a critical feature for designing molecules with specific biological activities or material properties. This guide provides an in-depth exploration of the stereochemistry of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, a key derivative whose stereoisomers serve as versatile building blocks for complex molecular architectures. We will delve into the synthesis, separation, and characterization of its various stereoisomers, offering field-proven insights and detailed protocols for researchers, scientists, and drug development professionals.

Part 1: The Stereoisomers of Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid

The stereochemical complexity of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid arises from the relative orientations of the two carboxylic acid groups attached to carbons C2 and C3. The rigid bicyclic framework restricts free rotation, leading to distinct and stable stereoisomers. These can be broadly classified into cis and trans diastereomers, which are further distinguished by the endo or exo orientation of the substituents relative to the one-carbon bridge (C7).

There are four principal stereoisomers for the saturated bicyclo[2.2.1]heptane-2,3-dicarboxylic acid:

-

cis,endo,endo : In this isomer, both carboxylic acid groups are on the same side of the five-membered ring and are oriented endo, pointing towards the C7 bridge. This molecule possesses a plane of symmetry and is therefore a meso compound.

-

cis,exo,exo : Here, both carboxylic acid groups are on the same side of the ring but are oriented exo, pointing away from the C7 bridge. This isomer also has a plane of symmetry and is a meso compound.

-

trans : In the trans configuration, the two carboxylic acid groups are on opposite sides of the ring. This arrangement destroys the plane of symmetry, resulting in a chiral molecule that exists as a pair of enantiomers : (1R,2R,3S,4S) and (1S,2S,3R,4R).[1]

The relationship between these isomers is critical for any synthetic or analytical endeavor. The cis-endo and cis-exo isomers are diastereomers of each other, and both are diastereomers of the trans enantiomers.

Caption: Stereoisomeric relationships of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

Part 2: Stereoselective Synthesis

The synthesis of these isomers is dominated by the Diels-Alder reaction, a powerful [4+2] cycloaddition that forms the bicyclic core with high stereocontrol.[2]

The Diels-Alder Approach: Kinetic Control to the endo Product

The most common route to the bicyclo[2.2.1]heptane framework begins with the reaction between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[3][4] This reaction is highly stereoselective and proceeds rapidly at room temperature, almost exclusively yielding the cis-endo anhydride adduct, cis-norbornene-5,6-endo-dicarboxylic anhydride.[2][5]

The preference for the endo product is a classic example of kinetic control, governed by the "Alder endo rule." During the transition state, the electron-withdrawing carbonyl groups of the dienophile (maleic anhydride) are positioned underneath the π-system of the diene (cyclopentadiene).[2] This orientation allows for favorable secondary orbital interactions between the p-orbitals of the carbonyl carbons and the p-orbitals of the C2 and C3 atoms of the diene, stabilizing the endo transition state relative to the exo transition state.

Caption: Energy profile of the Diels-Alder reaction showing kinetic preference for the endo product.

The resulting unsaturated anhydride can then be hydrolyzed to the corresponding diacid and subsequently hydrogenated to yield the saturated cis,endo,endo-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

Experimental Protocol: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride

This protocol describes a standard laboratory procedure for the Diels-Alder reaction.[5][6]

Materials:

-

Maleic anhydride (7.64 g)

-

Ethyl acetate (30 mL)

-

Cyclopentadiene (8 mL), freshly prepared by cracking dicyclopentadiene

-

Ice bath

-

Round-bottom flask (100 mL)

-

Magnetic stirrer

Procedure:

-

Preparation of Dienophile Solution: In a 100 mL conical flask, dissolve 7.64 g of maleic anhydride in 30 mL of ethyl acetate. Gentle warming may be required.

-

Preparation of Diene: Freshly distill cyclopentadiene from dicyclopentadiene. Collect 8 mL of the monomer in a 100 mL round-bottom flask cooled in an ice bath to prevent re-dimerization.[5]

-

Reaction: Slowly add the maleic anhydride solution to the chilled, stirring cyclopentadiene. The reaction is exothermic, and a white precipitate will begin to form almost immediately.[6]

-

Crystallization: Continue stirring at room temperature until precipitation ceases. Gently warm the flask in a 50°C water bath until the solid completely dissolves.[5]

-

Isolation: Allow the flask to cool slowly to room temperature, then place it in an ice bath to maximize crystallization. Collect the white, needle-like crystals by vacuum filtration and allow them to air dry.

Synthesis of exo and trans Isomers

-

cis,exo,exo-Isomer: The exo isomer is the thermodynamically more stable product due to reduced steric strain. It can be obtained by heating the endo-anhydride or endo-diacid in a suitable solvent, or via base-catalyzed epimerization, which allows the carboxylate groups to equilibrate to the more stable exo position.

-

trans-Isomers: Synthesis of the trans-diacid is less direct. One approach involves the resolution of the racemic (±)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid, which can be prepared through specific, multi-step synthetic routes.[7]

Part 3: Stereochemical Characterization and Analysis

Unambiguous characterization of the stereoisomers is paramount. A combination of spectroscopic and analytical techniques is employed for this purpose.

NMR Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for distinguishing between endo and exo isomers.[8] The rigid bicyclic structure results in distinct chemical shifts and coupling constants for the protons and carbons in different stereochemical environments.

-

¹H NMR: A key diagnostic feature is the coupling constant between the bridgehead protons (H1, H4) and the adjacent C2/C3 protons. In the endo isomer, the dihedral angle between the C2/C3 protons and the adjacent bridgehead proton is approximately 90°, resulting in a very small (near zero) coupling constant according to the Karplus relationship. In contrast, the exo isomer exhibits a noticeable coupling (typically 3-4 Hz). Furthermore, the vinyl protons in the unsaturated endo anhydride often show a more complex splitting pattern compared to the exo isomer.

-

¹³C NMR: The chemical shifts of the carbons, particularly C2, C3, and the attached carbonyl carbons, are sensitive to the stereochemistry. The steric compression experienced by the endo substituents often results in an upfield shift (shielding) for these carbons compared to their exo counterparts.[9]

| Compound | Isomer | C1/C4 (ppm) | C2/C3 (ppm) | C5/C6 (ppm) | C7 (ppm) | C=O (ppm) |

| Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride | cis-endo | ~45-47 | ~52-53 | ~25-27 | ~38-40 | ~172-174 |

| Bicyclo[2.2.1]heptane-2,3-dicarboxylic Anhydride | cis-exo | ~43-45 | ~48-50 | ~28-30 | ~35-37 | ~175-177 |

Table 1: Representative ¹³C NMR chemical shift ranges for saturated endo and exo dicarboxylic anhydrides. Actual values may vary with solvent and specific structure.

Chiral Resolution of the trans-Diacid

Since the trans isomer exists as a pair of enantiomers, separation is required to obtain optically pure compounds. This is commonly achieved by classical resolution, which involves the formation of diastereomeric salts with a chiral resolving agent.

A documented method for the resolution of (±)-bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic acid utilizes the naturally occurring chiral base (+)-cinchonine.[7] The cinchonine forms a diastereomeric salt with the diacid. Due to different physical properties (e.g., solubility), the salt of one enantiomer can be selectively crystallized. Subsequent acidification of the separated diastereomeric salt regenerates the enantiomerically pure diacid.

Experimental Protocol: Chiral Resolution of (±)-trans-Diacid

Procedure Outline:

-

Salt Formation: Dissolve the racemic trans-diacid and an equimolar amount of (+)-cinchonine in a suitable hot solvent (e.g., aqueous ethanol).

-

Diastereomer Crystallization: Allow the solution to cool slowly. The less soluble diastereomeric salt, for example, the (+)-cinchoninium-(+)-diacid salt, will preferentially crystallize.

-

Isolation: Collect the crystals by filtration. Multiple recrystallizations may be necessary to achieve high diastereomeric purity.

-

Liberation of Enantiomer: Dissolve the purified diastereomeric salt in water and acidify with a strong acid (e.g., HCl). The enantiomerically pure diacid will precipitate and can be collected by filtration.[7]

Caption: A typical workflow for the separation and characterization of stereoisomers.

Part 4: Applications in Research and Development

The stereochemically pure isomers of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid are valuable chiral building blocks.

-

Drug Development: The rigid norbornane scaffold can be used to create conformationally restricted analogues of bioactive molecules, helping to probe receptor binding sites and improve pharmacological properties like selectivity and metabolic stability.[3]

-

Asymmetric Synthesis: The enantiomerically pure diacids can be converted into chiral ligands for asymmetric catalysis or used as starting materials for the total synthesis of complex natural products.[10]

-

Polymer Chemistry: Diacids and their anhydride derivatives are used as monomers to create high-performance polymers, such as polyesters and polyimides, with unique thermal and mechanical properties derived from the rigid bicyclic unit.[3]

Conclusion

The stereochemistry of bicyclo[2.2.1]heptane-2,3-dicarboxylic acid is a rich and instructive area of organic chemistry. The facile synthesis of the cis-endo isomer via the Diels-Alder reaction provides a ready entry point to this class of compounds. Understanding the principles of stereocontrol in its synthesis, the nuances of its stereoisomers, and the analytical techniques required for its characterization is essential for leveraging this versatile scaffold in advanced scientific applications. The protocols and insights provided in this guide serve as a robust foundation for professionals engaged in chemical synthesis, drug discovery, and materials science.

References

-

Vertex AI Search. (2024). Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction. 3

-

University of Colorado Boulder. (n.d.). The Diels-Alder Reaction. 4

-

Alfa Chemistry. (n.d.). Diels-Alder Reaction of Cyclopentadiene and Maleic Anhydride. 5

-

University of Missouri-St. Louis. (n.d.). The Diels-Alder Cycloaddition Reaction. 2

-

Pavia, D. L., et al. (n.d.). Experiment 49, The Diels-Alder Reaction of Cyclopentadiene with Maleic Anhydride. 6

-

Wang, Z., et al. (2014). Sequential Diels–Alder Reaction/Rearrangement Sequence: Synthesis of Functionalized Bicyclo[2.2.1]heptane Derivatives and Revision of Their Relative Configuration. The Journal of Organic Chemistry.

-

Franconetti, A., et al. (2011). Exploiting the ring strain in bicyclo[2.2.1]heptane systems for the stereoselective preparation of highly functionalized cyclopentene, dihydrofuran, pyrroline, and pyrrolidine scaffolds. Organic Letters.

-

Portoghese, P. S., & Mikhail, A. A. (1967). Bicyclic Bases. Synthesis of 2,5-Diazabicyclo[2.2.1]heptanes. Journal of Organic Chemistry.

-

SpectraBase. (n.d.). Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, dimethyl ester - Optional[13C NMR].

-

Green, B. S., et al. (1998). Resolution of (±)-Bicyclo[2.2.1]hept-5-ene-trans-2,3-dicarboxylic Acid: Crystal Structure of Its Cinchoninium Salt. Crystal Engineering.

-

Aitken, R. A., et al. (2022). Structure and NMR spectra of bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid and its anhydride. Journal of Molecular Structure.

-

Stájer, G., et al. (n.d.). Regioselective Synthesis of 3-endo-Hydroxymethyl-5-exo-phenylbicyclo[2.2.1]heptan-2-endo-amine and its Transformation into Saturated or Partially Saturated Di-endo-fused Heterocycles. ResearchGate.

-

Kananovich, D. G., & Kochetkov, K. A. (2020). Synthesis of bicyclo[2.2.1]heptane‐ and bicyclo[3.2.1]octane‐derived sultams. Chemistry of Heterocyclic Compounds.

-

Inokuchi, T., et al. (1996). Optical resolution of trans-bicyclo[2.2.1]heptane-2,3-diamine: chiral recognition in the crystal of its complex with (2R,3R)-O,O′-dibenzoyltartaric acid. Journal of the Chemical Society, Perkin Transactions 2.

-

Senda, Y., et al. (1987). ¹³C NMR Spectra of Substituted 7-Oxabicyclo[2.2.1]heptanes and 7-Oxabicyclo[2.2.1]hept-2-enes. Bulletin of the Chemical Society of Japan.

-

Stenutz, R. (n.d.). (1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid. Stenutz.

-

Ohtani, M., et al. (1992). Highly effective and practical enantioselective synthesis of half-esters of bicyclo[2.2.1]heptanedicarboxylic acid. The Journal of Organic Chemistry.

Sources

- 1. (1R,2R,3S,4S)-bicyclo[2.2.1]heptane-2,3-dicarboxylic acid [stenutz.eu]

- 2. community.wvu.edu [community.wvu.edu]

- 3. Cyclopentadiene and Maleic Anhydride: The Chemistry Behind Diels-Alder Reaction - Knowledge - Zibo Anquan Chemical Co., Ltd [zbaqchem.com]

- 4. The Diels-Alder Reaction [cs.gordon.edu]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. unwisdom.org [unwisdom.org]

- 7. researchgate.net [researchgate.net]

- 8. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]

- 9. academic.oup.com [academic.oup.com]

- 10. pubs.acs.org [pubs.acs.org]

A Comprehensive Technical Guide to Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid: Synthesis, Stereochemistry, and Applications in Modern Drug Discovery

This guide serves as an in-depth resource for researchers, chemists, and drug development professionals on bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, commonly known as 2,3-norbornanedicarboxylic acid. This bicyclic dicarboxylic acid, with its rigid and stereochemically rich framework, is a pivotal building block in materials science and, most notably, in the synthesis of complex pharmaceutical agents. We will delve into its core identifiers, stereoisomeric forms, synthetic pathways with a focus on the influential Diels-Alder reaction, and its functional role in the development of therapeutic compounds.

Core Identifiers and Stereoisomerism

This compound is not a single entity but a family of stereoisomers. The rigid bicyclo[2.2.1]heptane skeleton imposes significant conformational constraints, leading to distinct endo and exo isomers, which in turn can exist as cis or trans diastereomers with respect to the two carboxylic acid groups. This stereochemical diversity is crucial as the spatial orientation of the functional groups dictates the molecule's reactivity and its fit into biological targets.

The parent, non-specific compound is often cited with CAS Number 1724-08-9 .[1][2][3][4] However, for rigorous scientific application, specifying the exact stereoisomer is imperative. The table below summarizes the key identifiers for the acid and its closely related synthetic precursors, the dicarboxylic anhydrides.

| Compound Name | Stereochemistry | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | Mixture/Unspecified | 1724-08-9 | C₉H₁₂O₄ | 184.19 |

| cis-5-Norbornene-endo-2,3-dicarboxylic acid | cis, endo (unsaturated) | 3813-52-3[5][6] | C₉H₁₀O₄ | 182.17[5][7] |

| Norbornane-exo-cis-2,3-dicarboxylic acid | cis, exo (saturated) | 6553279 (PubChem CID) | C₉H₁₂O₄ | 184.19[8] |

| Norbornane-endo-cis-2,3-dicarboxylic acid | cis, endo (saturated) | 139065460 (PubChem CID) | C₁₈H₂₄O₈ (dimer) | 368.4[9] |

| cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | cis, endo (unsaturated) | 129-64-6[10] | C₉H₈O₃ | 164.16[10] |

| cis-5-Norbornene-exo-2,3-dicarboxylic anhydride | cis, exo (unsaturated) | 2746-19-2[11][12][13] | C₉H₈O₃ | 164.16[13] |

Note: The saturated forms (norbornane) are derived from the unsaturated precursors (norbornene) via hydrogenation.

Synthesis: The Diels-Alder Reaction as a Gateway

The primary route to the norbornene-based scaffold is the [4+2] cycloaddition known as the Diels-Alder reaction.[14][15][16] This powerful reaction constructs the bicyclic ring system in a single, often highly stereospecific, step. The typical reactants are cyclopentadiene (the diene) and a dienophile, such as maleic anhydride or fumaric acid.

Causality of Stereochemical Control

The choice of dienophile and reaction conditions dictates the stereochemistry of the product.

-

Endo vs. Exo Selectivity : In the Diels-Alder reaction with cyclopentadiene and maleic anhydride, the endo adduct is the kinetically favored product.[15] This is explained by the "endo rule," which posits that secondary orbital interactions between the p-orbitals of the diene and the substituent on the dienophile stabilize the endo transition state. However, the exo isomer is the thermodynamically more stable product due to reduced steric hindrance.[15] Therefore, prolonged reaction times or high temperatures can favor the formation of the exo product through a retro-Diels-Alder/Diels-Alder equilibration.[15]

-

Cis vs. Trans Selectivity : The stereochemistry of the dienophile is directly translated to the product. Maleic anhydride (a cis-dienophile) yields cis-dicarboxylic products, while fumaric acid (a trans-dienophile) yields trans-dicarboxylic products.[16]

The following diagram illustrates the general workflow for synthesizing the key endo and exo anhydride precursors.

Caption: Synthesis workflow for norbornene dicarboxylic acids.

Protocol: Synthesis of trans-5-norbornene-2,3-dicarboxylic acid

This protocol is adapted from established procedures for the Diels-Alder reaction between cyclopentadiene and fumaric acid.[14][16]

A. Preparation of Cyclopentadiene Monomer:

-

Apparatus Setup: Assemble a fractional distillation apparatus with a 250 mL round-bottom flask and a receiving flask cooled in an ice bath.

-

Cracking of Dicyclopentadiene: Charge the flask with dicyclopentadiene. Heat the flask slowly in an oil bath to 170-200 °C.

-

Distillation: The dicyclopentadiene will "crack" via a retro-Diels-Alder reaction. Collect the cyclopentadiene monomer, ensuring the distillation head temperature does not exceed 45 °C.

-

Usage: Use the freshly prepared cyclopentadiene immediately, as it readily dimerizes back to dicyclopentadiene at room temperature.[14]

B. Cycloaddition Reaction:

-

Reactant Mixture: In a 250 mL three-neck flask equipped with a reflux condenser and magnetic stirrer, create a suspension of 11.6 g (100 mmol) of fumaric acid in 100 mL of water.[14]

-

Addition of Diene: Add 7.3 g (9.1 mL, 110 mmol) of the freshly prepared cyclopentadiene dropwise to the stirring suspension.[14]

-

Heating: Gently heat the mixture to an internal temperature of approximately 70 °C. As the reaction proceeds, the upper cyclopentadiene phase will disappear.[14]

-

Completion: Once the diene phase is gone, increase the heat and maintain the mixture at reflux for one hour to ensure complete reaction.[14]

-

Isolation: Cool the reaction solution to 0 °C in an ice bath. The product, trans-5-norbornene-2,3-dicarboxylic acid, will precipitate as a white solid.

-

Purification: Collect the solid by vacuum filtration, wash with cold water, and dry. Recrystallization from water or aqueous ethanol can be performed for further purification.

Applications in Drug Development & Medicinal Chemistry

The rigid norbornene scaffold is an attractive feature for medicinal chemists. It acts as a bioisostere for phenyl rings and other cyclic structures, allowing for precise three-dimensional positioning of pharmacophoric elements. This structural rigidity minimizes the entropic penalty upon binding to a target protein, potentially leading to higher affinity and selectivity.

Key Intermediate for Antipsychotics

The most prominent application of norbornene dicarboxylic acid derivatives is in the synthesis of atypical antipsychotics. Specifically, cis-5-norbornene-exo-2,3-diimide, which is synthesized from the corresponding exo-anhydride, is a crucial intermediate for drugs like lurasidone and tandospirone.[15][17] The norbornene moiety serves as a rigid core from which other functional groups are elaborated to interact with specific neurotransmitter receptors.

Caption: Role as a key intermediate in drug synthesis.

Scaffold for Novel Therapeutics

Beyond established drugs, the norbornene framework is actively being explored in the development of new therapeutic agents. Its unique structure has been incorporated into molecules designed as potential anticancer agents.[18] For example, hybrids of oleanolic acid and norbornene-2,3-dicarboximide have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines, with some derivatives showing potent activity.[19] The norbornene unit in these conjugates helps to orient the pharmacologically active parts of the molecule and can improve its overall physicochemical properties.

Safety and Handling

This compound and its anhydride precursors require careful handling in a laboratory setting.

-

Hazards: The compounds are classified as harmful if swallowed, causing skin irritation and serious eye damage.[2][20] The anhydrides, in particular, are known sensitizers and may cause allergic skin reactions or asthma-like symptoms if inhaled.[21]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[22] When handling powders, especially the anhydrides, work in a well-ventilated area or a chemical fume hood to avoid dust inhalation.[21][22]

-

Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers.[22] The materials are incompatible with strong oxidizing agents.[22]

Conclusion

This compound and its derivatives are more than simple chemical reagents; they are sophisticated molecular tools. A thorough understanding of their stereochemistry, controlled primarily through the strategic application of the Diels-Alder reaction, is fundamental to their successful application. For drug development professionals, the rigid norbornene scaffold provides a reliable platform for constructing complex molecules with precisely defined three-dimensional structures, a critical factor in designing next-generation therapeutics with high potency and selectivity. As synthetic methodologies continue to advance, the utility of this versatile bicyclic building block in both materials science and medicine is set to expand even further.

References

- ChemicalBook. (n.d.). This compound CAS#: 1724-08-9.

- Synblock. (n.d.). CAS 14166-28-0 | 2,3-Norbornanedicarboxylic anhydride, cis-exo-.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 99835, this compound.

- P212121 Store. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride | CAS 129-64-6.

- NOP. (2006, March). Synthesis of trans-5-norbornene-2,3-dicarboxylic acid from fumaric acid and cyclopentadiene.

- CymitQuimica. (n.d.). CAS 1724-08-9: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21981355, bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, disodium salt.

- Thermo Scientific Chemicals. (n.d.). cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95%.

- Sigma-Aldrich. (n.d.). cis-5-Norbornene-exo-2,3-dicarboxylic anhydride 95%.

- HDH Advancement. (n.d.). cis-5-Norbornene-exo-2, 3-dicarboxylic anhydride, min 95%, 100 grams.

- Sigma-Aldrich. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic acid 98%.

- Fisher Scientific. (n.d.). cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95%.

- Pharmaffiliates. (n.d.). CAS No : 27862-85-7 | Product Name : Bicyclo[2.2.1]heptane-2,3-dicarboxylic Acid.

- ChemicalBook. (n.d.). This compound | 1724-08-9.

- ChemicalBook. (n.d.). This compound - Safety Data Sheet.

- HDH Advancement. (n.d.). cis-5-Norbornene-endo-2, 3-dicarboxylic acid, min 98%, 100 grams.

- Tokyo Chemical Industry Co., Ltd. (n.d.). This compound 1724-08-9.

- Fisher Scientific. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic acid, 98%, Thermo Scientific Chemicals.

- Fisher Scientific. (n.d.). This compound 98.0+%, TCI America™.

- Wang, J., et al. (2024).

- BOC Sciences. (n.d.). CAS 477248-99-0 Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid, 5,6-dihydroxy-, (1R,2S,3R,4S,5R,6R)-rel- (9CI).

- Edusprouts. (2009). Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene.

- Alfa Chemistry. (n.d.). CAS 3813-52-3 5-Norbornene-2,3-dicarboxylic Acid.

- Lookchem. (n.d.). Cas 2746-19-2,CIS-5-NORBORNENE-EXO-2,3-DICARBOXYLIC ANHYDRIDE.

- Fisher Scientific. (2015). SAFETY DATA SHEET.

- Benchchem. (n.d.). 5-Norbornene-2,3-dicarboxylic Anhydride|For Research.

- Fisher Scientific. (2012). SAFETY DATA SHEET - Methyl-5-norbornene-2,3-dicarboxylic anhydride, mixture of isomers.

- Lookchem. (n.d.). CIS-ENDO-BICYCLO(2.2.1)HEPTANE-2,3-DICARBOXYLICACID,DISODIUMSALT.

- Roberts, J. D., et al. (1951). The Synthesis of Asymmetrically Labeled 5-Norbornene-2,3-endo-dicarboxylic Anhydride. Journal of the American Chemical Society.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 139065460, Norbornane-endo-cis-2,3-dicarboxylic acid.

- Google Patents. (n.d.). US3320267A - 2, 3-dicarboxylic acid and derivatives of norbornanes and the corresponding norbornenes.

- Sigma-Aldrich. (n.d.). This compound AldrichCPR.

- TCI Chemicals. (n.d.). cis-5-Norbornene-exo-2,3-dicarboxylic Anhydride | 2746-19-2.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 6553279, Norbornane-exo-cis-2,3-dicarboxylic acid.

- Sigma-Aldrich. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic acid 98%.

- Synthose. (n.d.). Norbornene Derivatives in Advanced Synthesis: The Role of Dicarboxylic Anhydrides.

- Melguizo, C., et al. (2022).

- SpectraBase. (n.d.). cis-5-Norbornene-endo-2,3-dicarboxylic anhydride - Optional[1H NMR] - Spectrum.

- ChemicalBook. (n.d.). cis-5-norbornene-endo-2,3-dicarboxylic acid(3853-88-1) 1 h nmr.

- ChemicalBook. (n.d.). 5-Norbornene-2,3-dicarboxylic acid(3813-52-3) 1H NMR spectrum.

- SpectraBase. (n.d.). 5-Norbornene-2,3-dicarboxylic acid - Optional[13C NMR] - Chemical Shifts.

- Czar, A., et al. (2018). HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS. Acta Poloniae Pharmaceutica.

- Chegg. (2021). 1H NMR of your product 'H NMR cis-5-norbornene-2,3-dicarboxylic anhydride, chloroform-d, 600MHz endo product.

Sources

- 1. This compound CAS#: 1724-08-9 [amp.chemicalbook.com]

- 2. This compound | C9H12O4 | CID 99835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 1724-08-9: Bicyclo[2.2.1]heptane-2,3-dicarboxylic acid [cymitquimica.com]

- 4. This compound | 1724-08-9 [chemicalbook.com]

- 5. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 6. cis-5-Norbornene-endo-2,3-dicarboxylic acid 98 3813-52-3 [sigmaaldrich.com]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Norbornane-exo-cis-2,3-dicarboxylic acid | C9H12O4 | CID 6553279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Norbornane-endo-cis-2,3-dicarboxylic acid | C18H24O8 | CID 139065460 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. store.p212121.com [store.p212121.com]

- 11. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 12. calpaclab.com [calpaclab.com]

- 13. cis-5-Norbornene-exo-2,3-dicarboxylic anhydride, 95% | Fisher Scientific [fishersci.ca]

- 14. Making sure you're not a bot! [oc-praktikum.de]

- 15. www2.latech.edu [www2.latech.edu]

- 16. Lab Report on Synthesis of trans-5-norbornene-2.3-dicarboxylic acid from fumaric acid and cyclopentadiene [art-xy.com]

- 17. 5-Norbornene-2,3-dicarboxylic Anhydride|For Research [benchchem.com]

- 18. Norbornene and Related Structures as Scaffolds in the Search for New Cancer Treatments - PMC [pmc.ncbi.nlm.nih.gov]

- 19. HYBRIDS OF OLEANOLIC ACID WITH NORBORNENE-2,3-DICARBOXIMIDE-N- CARBOXYLIC ACIDS AS POTENTIAL ANTICANCER AGENTS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. This compound - Safety Data Sheet [chemicalbook.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Endo and Exo Isomers of 2,3-Norbornanedicarboxylic Acid

This guide provides a comprehensive exploration of the stereoisomers of 2,3-norbornanedicarboxylic acid, focusing on the critical distinctions between the endo and exo forms. We will delve into the foundational principles of their synthesis, the nuanced interplay of kinetic and thermodynamic control, robust analytical methods for their differentiation, and their significant applications in advanced materials and pharmaceutical development. This document is intended for researchers, chemists, and drug development professionals seeking a deep, field-proven understanding of these important bicyclic compounds.

The Stereochemical Landscape of the Norbornane System

The rigid, bridged bicyclo[2.2.1]heptane framework, commonly known as norbornane, imposes significant steric and electronic constraints that give rise to distinct stereoisomers. In 2,3-disubstituted norbornane systems, the key stereochemical designators are endo and exo. These terms describe the relative orientation of the substituents with respect to the one-carbon bridge (C7).

-

Exo Isomer: The substituent is oriented anti (away from) the one-carbon bridge.

-

Endo Isomer: The substituent is oriented syn (on the same side as) the one-carbon bridge.

This seemingly subtle difference in spatial arrangement leads to profound variations in chemical reactivity, physical properties, and biological activity. Understanding and controlling this stereochemistry is paramount for any application.

Synthesis: The Diels-Alder Reaction and Stereocontrol

The primary route to the this compound backbone is the [4+2] cycloaddition, or Diels-Alder reaction, between cyclopentadiene (the diene) and maleic anhydride (the dienophile).[1][2] This reaction is a cornerstone of organic synthesis as it efficiently constructs the bicyclic framework and establishes up to four new stereocenters.[1] The subsequent hydrolysis of the resulting anhydride yields the target dicarboxylic acid.